![molecular formula C15H16BrNO4 B12845496 1-(tert-butyl) 4-methyl 6-bromo-1H-indole-1,4-dicarboxylate](/img/structure/B12845496.png)
1-(tert-butyl) 4-methyl 6-bromo-1H-indole-1,4-dicarboxylate
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Overview
Description
1-(tert-butyl) 4-methyl 6-bromo-1H-indole-1,4-dicarboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is characterized by the presence of a tert-butyl group, a methyl group, and a bromine atom attached to the indole core, along with two carboxylate groups.
Preparation Methods
The synthesis of 1-(tert-butyl) 4-methyl 6-bromo-1H-indole-1,4-dicarboxylate typically involves multiple steps:
Starting Material: The synthesis begins with commercially available 4-bromo-1H-indole.
Formylation: The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position gives an intermediate compound.
Protection: The intermediate is then converted to its N-Boc derivative.
Reduction: The aldehyde group is reduced using sodium borohydride in methanol.
Protection of Hydroxy Group: The hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride.
Introduction of Formyl Group: A formyl group is introduced at the 4-position using n-butyllithium as a base and DMF as an electrophile.
Chemical Reactions Analysis
1-(tert-butyl) 4-methyl 6-bromo-1H-indole-1,4-dicarboxylate undergoes various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents: Reagents such as methanesulfonic acid, sodium borohydride, tert-butyl(dimethyl)silyl chloride, and n-butyllithium are commonly used in these reactions
Scientific Research Applications
1-(tert-butyl) 4-methyl 6-bromo-1H-indole-1,4-dicarboxylate has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of biologically active natural products like Indiacen A and Indiacen B.
Biology: Indole derivatives, including this compound, are studied for their anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities.
Medicine: The compound is investigated for its potential therapeutic applications in treating various disorders.
Industry: It is used in the synthesis of other complex molecules and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of 1-(tert-butyl) 4-methyl 6-bromo-1H-indole-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in various biological processes.
Comparison with Similar Compounds
1-(tert-butyl) 4-methyl 6-bromo-1H-indole-1,4-dicarboxylate can be compared with other similar indole derivatives:
Similar Compounds: Compounds like 1-(tert-butoxycarbonyl)indole, 1-indolecarboxylic acid tert-butyl ester, and N-tert-butoxycarbonylindole share structural similarities.
Uniqueness: The presence of the tert-butyl, methyl, and bromine groups, along with the two carboxylate groups, makes this compound unique in its chemical and biological properties
Biological Activity
1-(tert-butyl) 4-methyl 6-bromo-1H-indole-1,4-dicarboxylate (CAS No. 220499-11-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C15H17BrN2O4
- Molecular Weight : 375.21 g/mol
- Structure : The compound features a bromo substituent on the indole ring and two carboxylate groups, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various biological pathways:
- Antiviral Activity : Preliminary studies suggest that compounds with similar structures exhibit antiviral properties. For instance, indole derivatives have shown efficacy against viruses such as HIV and Hepatitis C by inhibiting viral replication through interference with viral enzymes .
- Anticancer Properties : Indole derivatives are known for their anticancer activities. They may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators . Specifically, related compounds have demonstrated the ability to inhibit cancer cell proliferation in vitro.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antiviral | Inhibition of viral replication | |
Anticancer | Induction of apoptosis | |
Cytotoxicity | CC50 values indicating cytotoxicity |
Case Study 1: Antiviral Efficacy
A study investigated the antiviral effects of various indole derivatives, including those structurally similar to this compound. The results indicated that certain modifications to the indole structure could enhance antiviral activity against HIV, with EC50 values significantly lower than those of standard antiviral agents .
Case Study 2: Anticancer Activity
In another investigation, the compound's analogs were tested for their ability to inhibit breast cancer cell lines. Results showed that specific substitutions on the indole ring led to increased potency in inducing apoptosis and inhibiting cell growth. The study highlighted a correlation between structural features and biological activity, suggesting a promising avenue for further research into this compound's therapeutic potential .
Properties
Molecular Formula |
C15H16BrNO4 |
---|---|
Molecular Weight |
354.20 g/mol |
IUPAC Name |
1-O-tert-butyl 4-O-methyl 6-bromoindole-1,4-dicarboxylate |
InChI |
InChI=1S/C15H16BrNO4/c1-15(2,3)21-14(19)17-6-5-10-11(13(18)20-4)7-9(16)8-12(10)17/h5-8H,1-4H3 |
InChI Key |
IGNOOYDYYHQTEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C(C=C(C=C21)Br)C(=O)OC |
Origin of Product |
United States |
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